molecular formula C8H16ClP B14345505 1-(2-Chloroethyl)-3,4-dimethylphospholane CAS No. 102967-72-6

1-(2-Chloroethyl)-3,4-dimethylphospholane

Cat. No.: B14345505
CAS No.: 102967-72-6
M. Wt: 178.64 g/mol
InChI Key: JRUCSEWARYCIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3,4-dimethylphospholane is an organophosphorus compound characterized by the presence of a phospholane ring substituted with a 2-chloroethyl group and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

102967-72-6

Molecular Formula

C8H16ClP

Molecular Weight

178.64 g/mol

IUPAC Name

1-(2-chloroethyl)-3,4-dimethylphospholane

InChI

InChI=1S/C8H16ClP/c1-7-5-10(4-3-9)6-8(7)2/h7-8H,3-6H2,1-2H3

InChI Key

JRUCSEWARYCIFN-UHFFFAOYSA-N

Canonical SMILES

CC1CP(CC1C)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3,4-dimethylphospholane typically involves the reaction of 3,4-dimethylphospholane with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 1-(2-Chloroethyl)-3,4-dimethylphospholane may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3,4-dimethylphospholane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The phospholane ring can be oxidized to form phospholane oxides.

    Reduction: Reduction reactions can convert the phospholane ring to phospholane hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and lithium diisopropylamide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phospholanes with various functional groups.

    Oxidation: Phospholane oxides are the primary products.

    Reduction: Phospholane hydrides are formed.

Scientific Research Applications

1-(2-Chloroethyl)-3,4-dimethylphospholane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the design of phospholane-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3,4-dimethylphospholane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets include nucleophilic sites in proteins, nucleic acids, and other biomolecules. The pathways involved in its action are primarily based on nucleophilic substitution and subsequent modifications of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-3,4-dimethylphospholane oxide
  • 1-(2-Chloroethyl)-3,4-dimethylphospholane hydride
  • 1-(2-Chloroethyl)-3,4-dimethylphospholane amine

Uniqueness

1-(2-Chloroethyl)-3,4-dimethylphospholane is unique due to its specific substitution pattern on the phospholane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.